Strontium nitrate

概要

説明

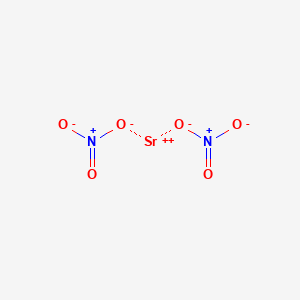

硝酸ストロンチウムは、ストロンチウム、窒素、酸素からなる無機化合物で、化学式は Sr(NO₃)₂ 。 この無色の結晶性固体は、主に花火の赤色染料および酸化剤として使用されます 。 鮮やかな赤色の炎を発生させることで知られており、花火や道路用照明弾で人気があります .

2. 製法

合成経路および反応条件: 硝酸ストロンチウムは通常、炭酸ストロンチウムと硝酸を反応させて合成されます 。 この反応は以下の式で表すことができます: [ \text{SrCO}3 + 2\text{HNO}_3 \rightarrow \text{Sr(NO}_3\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

工業的生産方法: 工業的には、硝酸ストロンチウムは、炭酸ストロンチウムを濃硝酸水溶液に溶解させることで製造されます {_svg_5}。 溶液をその後蒸発させ、結晶化することで硝酸ストロンチウムが得られます 。 もう一つの方法は、硫酸ストロンチウムから硝酸ストロンチウムを製造する方法です .

3. 化学反応解析

反応の種類: 硝酸ストロンチウムは、以下の反応を含む様々な化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物:

4. 科学研究における用途

硝酸ストロンチウムは、科学研究において幅広い用途があります:

準備方法

Synthetic Routes and Reaction Conditions: Strontium nitrate is typically synthesized by reacting strontium carbonate with nitric acid . The reaction can be represented as: [ \text{SrCO}_3 + 2\text{HNO}_3 \rightarrow \text{Sr(NO}_3\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving strontium carbonate in a strong aqueous solution of nitric acid . The solution is then evaporated and crystallized to yield this compound . Another method involves the production of this compound from strontium sulfate .

化学反応の分析

Types of Reactions: Strontium nitrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in pyrotechnic compositions.

Thermal Decomposition: Upon heating, this compound decomposes to form strontium oxide, nitrogen dioxide, and oxygen.

Common Reagents and Conditions:

Oxidation Reactions: this compound is often used with reducing agents like aluminum powder in pyrotechnic mixtures.

Thermal Decomposition: This reaction typically occurs at high temperatures, around 645°C.

Major Products Formed:

Oxidation: The primary product is strontium oxide (SrO).

Thermal Decomposition: The major products are strontium oxide (SrO), nitrogen dioxide (NO₂), and oxygen (O₂).

科学的研究の応用

Pharmaceutical Applications

Topical Antipruritic Agent

Strontium nitrate has been studied for its effectiveness in reducing sensory irritation and itch. In a double-blind study, it was found that a 20% this compound solution significantly decreased the duration and magnitude of histamine-induced itch compared to a control group. The itch duration was reduced from 28.1 minutes to 18.5 minutes (p < 0.01), demonstrating its potential as a topical antipruritic agent .

Skin Sensory Irritation Suppression

Another study highlighted this compound's ability to suppress chemically induced sensory irritation when applied topically. The application of this compound mixed with glycolic acid reduced the irritation sensation duration from 24.4 minutes to 8.9 minutes (p < 0.01) compared to glycolic acid alone .

Agricultural Applications

Fertilizer

this compound serves as an effective fertilizer, providing essential nutrients that enhance plant growth and crop yield. Its inclusion in fertilizers supports better quality produce by improving nutrient uptake in plants .

Food Additive

In the food industry, strontium is utilized as a food additive to increase the calcium content of dairy products like milk and cheese, thus enhancing their nutritional value .

Pyrotechnics

This compound is widely recognized for its role in pyrotechnics, particularly in producing red flames in fireworks and flares. Its oxidizing properties make it an essential component in various pyrotechnic formulations . The following table summarizes its applications in this field:

| Application | Description |

|---|---|

| Fireworks | Produces red color in pyrotechnics |

| Roadside flares | Used for signaling |

| Marine signals | Employed in sea-light applications |

| Matches manufacturing | Acts as an oxidizer |

Construction and Materials Science

Cement Additive

Strontium carbonate, derived from this compound, is used to enhance the properties of cement by reducing setting time and improving durability against chemical attacks .

Glass Fibers

In the production of glass fibers, strontium acts as a fluxing agent that lowers the melting point, enhancing workability and mechanical properties of the fibers used in concrete reinforcement .

Environmental Applications

This compound has been explored for its potential use in capturing radioactive pollutants due to its chemical similarities with radium. Research indicates that materials modified with strontium can effectively stabilize radioactive cations in contaminated environments, thus contributing to environmental remediation efforts .

Advanced Material Development

Research is ongoing into the use of strontium compounds for developing advanced materials such as energy storage systems and catalysts. For instance, strontium titanate is being investigated for its potential application in high-capacity lithium-ion batteries, which could lead to more efficient energy storage solutions .

作用機序

硝酸ストロンチウムは、主にストロンチウムイオン (Sr²⁺) を介してその効果を発揮します。 これらのイオンは、カルシウムイオン (Ca²⁺) とイオン半径が似ているため、カルシウム選択的イオンチャネルを通過することができます 。 この特性は、神経伝達物質の放出を研究する電気生理学実験で利用されます 。 さらに、ストロンチウムイオンは骨形成を促進し、骨吸収を抑制するため、骨粗鬆症の治療に役立ちます .

6. 類似する化合物との比較

硝酸ストロンチウムは、以下のものなどの類似する化合物と比較することができます:

硫酸ストロンチウム (SrSO₄): 硝酸ストロンチウムの製造に使用されます.

塩化ストロンチウム (SrCl₂): ストロンチウム化合物の製造や、花火で使用されます.

硝酸カルシウム (Ca(NO₃)₂): 構造が似ており、肥料や花火に使用されます.

硝酸バリウム (Ba(NO₃)₂): 火花を発生させるための花火や、酸化剤として使用されます.

硝酸ストロンチウムの独自性: 硝酸ストロンチウムは、他の類似する化合物ではそれほど効果的に達成できない鮮やかな赤色の炎を発生させることができる点が独特です 。 酸化特性により、花火用途で特に有利な点も挙げられます .

類似化合物との比較

Strontium nitrate can be compared with other similar compounds such as:

Strontium sulfate (SrSO₄): Used in the production of this compound.

Strontium chloride (SrCl₂): Used in the production of strontium compounds and in pyrotechnics.

Calcium nitrate (Ca(NO₃)₂): Similar in structure and used as a fertilizer and in pyrotechnics.

Barium nitrate (Ba(NO₃)₂): Used in pyrotechnics and as an oxidizing agent.

Uniqueness of this compound: this compound is unique due to its ability to produce a rich red flame, which is not as effectively achieved by other similar compounds . Its oxidizing properties also make it particularly advantageous in pyrotechnic applications .

生物活性

Strontium nitrate () is an inorganic compound with notable biological activities, particularly in the fields of bone health, sensory irritation suppression, and potential therapeutic applications. This article delves into the biological effects of this compound, supported by empirical data, case studies, and research findings.

This compound is primarily recognized for its role in various industrial applications, but its biological implications are increasingly gaining attention. It exhibits properties that may influence cellular processes, especially in bone metabolism and sensory response modulation.

2.1 Interaction with Calcium-Sensing Receptors (CaSR)

Strontium is known to bind to calcium-sensing receptors (CaSR), which are pivotal in regulating bone metabolism. This interaction activates signaling pathways crucial for cell proliferation and differentiation, particularly in osteoblasts (bone-forming cells) . The activation of these pathways can lead to enhanced osteogenic gene expression, promoting bone health.

2.2 Antipruritic Effects

this compound has been studied for its antipruritic properties, particularly in reducing histamine-induced itch. In a double-blind study involving human subjects, topical application of 20% this compound significantly reduced both the magnitude and duration of itch compared to a control . The results indicated a reduction in itch duration from an average of 28.1 minutes to 18.5 minutes, marking its potential use in dermatological applications.

3. Biological Studies and Findings

3.1 Antibacterial Properties

Research has demonstrated that strontium compounds exhibit antibacterial effects. A study indicated that strontium acetate (SrAc) at therapeutic concentrations could reduce metabolic activity in bacteria while enhancing cell viability in osteoblasts . This suggests that strontium may play a dual role in promoting bone health while combating bacterial infections.

3.2 Sensory Irritation Suppression

this compound has shown efficacy in suppressing chemically induced sensory irritation. In controlled studies, it significantly shortened the duration of irritation sensations induced by glycolic acid, highlighting its potential as a soothing agent in cosmetic formulations .

4. Case Studies

5. Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. High doses have been associated with adverse effects such as methemoglobinemia—a condition where hemoglobin's ability to carry oxygen is impaired . Furthermore, excessive strontium intake can interfere with calcium metabolism and bone mineralization .

6. Conclusion

This compound presents a multifaceted profile with significant biological activities ranging from enhancing bone health to alleviating sensory irritation. Ongoing research is crucial for elucidating its mechanisms and optimizing its therapeutic applications while ensuring safety profiles are well understood.

特性

IUPAC Name |

strontium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Sr/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEQXMRUPNDRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O6Sr, Sr(NO3)2 | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064924 | |

| Record name | Strontium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strontium nitrate appears as a white crystalline solid. Noncombustible but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in pyrotechnics, in medicine, and to make other chemicals., Dry Powder; NKRA, White solid; [Merck Index] White odorless crystalline solid; [MSDSonline] | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1193 °F at 760 mmHg (USCG, 1999), 645 °C | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

70.9 g/100 ml water at 18 °C, 100 g/100 ml water at 100 °C, 401 G/L OF WATER @ 0 °C; 1 KG/L WATER @ 90 °C, Slightly sol in alcohol or acetone., 0.012 g/100 ml absolute alcohol | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.98 (USCG, 1999) - Denser than water; will sink, 2.99 g/cu-cm | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

PRINCIPAL ... PROPERTIES OF NITRATES ARE THEIR ABILITY TO OXIDIZE HEME IRON TO THE FERRIC STATE TO PRODUCE METHEMOGLOBINEMIA & TO CAUSE VASODILATION. /NITRATES/ | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE GRANULES OR POWDER, Colorless cubic crystals | |

CAS No. |

10042-76-9 | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDG873AQZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1058 °F (USCG, 1999), 570 °C | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the molecular formula and weight of strontium nitrate?

A1: The molecular formula of this compound is Sr(NO3)2, and its molecular weight is 211.63 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various spectroscopic methods to analyze this compound, including:* X-ray diffraction (XRD): XRD helps determine the crystal structure and phase identification of this compound. []* Infrared spectroscopy (IR): IR spectroscopy identifies functional groups and analyzes the bonding characteristics of this compound. [, , ]* Raman spectroscopy: This technique provides complementary information to IR, further elucidating the vibrational modes and structural properties of this compound, even in aqueous solutions at high temperatures and pressures. []

Q3: What is the role of this compound in pyrotechnics?

A3: this compound is a key ingredient in pyrotechnics, responsible for imparting the vibrant red color to fireworks and flares. [, , , ]

Q4: How does this compound contribute to the performance of liquid crystal substrates?

A4: High-purity this compound is used in the production of liquid crystal substrates. Controlling its particle size and preventing caking (anti-blocking) is crucial for its application in this field. []

Q5: Can this compound be used to improve the properties of cement?

A5: Research suggests that treating cement paste with this compound solution can enhance its post-hardening strength and durability. This improvement is attributed to the formation of new types of hydrates, as observed through SEM, EDS, and XRD analyses. []

Q6: How does the hygroscopic nature of this compound impact its applications?

A6: this compound is hygroscopic, meaning it readily absorbs moisture from the air. This property can negatively affect its performance in pyrotechnics, potentially reducing the ignition ratio of primers. To mitigate this, coatings like nitrated cellulose and fluororubber have been investigated. []

Q7: Does this compound exhibit any notable catalytic activity?

A7: While this compound itself is not typically used as a catalyst, it plays a crucial role in the synthesis of some catalytic materials. For instance, this compound serves as a precursor in the preparation of strontium titanate, a material with photocatalytic properties for water splitting. []

Q8: How is computational chemistry employed in this compound research?

A8: Ab initio DFT calculations are valuable tools in studying this compound, providing insights into its structural, elastic, mechanical, and thermodynamic properties. These calculations have been successfully employed to investigate the properties of BaxSr1-x(NO3)2, with results aligning well with experimental data. []

Q9: What safety precautions should be taken when handling this compound?

A9: this compound is a strong oxidizer and should be handled with care. It should be stored away from flammable materials and should not be exposed to heat or open flames. Proper personal protective equipment, including gloves and eye protection, should always be worn.

Q10: Are there any environmental concerns associated with this compound?

A10: While this compound is not as toxic as some other heavy metals, its release into the environment should be minimized. It's important to handle and dispose of this compound responsibly, adhering to local regulations.

Q11: How is the strontium content in this compound determined?

A11: Several methods are used for determining the strontium content in this compound, including:* Traditional chemical analysis: This method, while accurate, can be time-consuming and involve complex procedures. []* Energy Dispersive X-ray Fluorescence Spectrometry (EDXRF): EDXRF offers a faster and simpler alternative to traditional methods for determining strontium content, particularly suitable for applications like analyzing fireworks and firecrackers. []* Atomic absorption spectrometry (AAS): AAS is a sensitive technique for quantifying strontium in samples, although it may require dilution for samples with high strontium content. []

Q12: What are the common impurities found in this compound, and how are they removed?

A12: Barium is a common impurity in this compound. Purification methods, such as those described in patent [], utilize controlled crystallization and extraction techniques to obtain high-purity this compound with barium content below 150 ppm.

Q13: What is the historical significance of this compound in scientific research?

A13: this compound has a rich history in scientific research, dating back to early studies on:* Golgi apparatus visualization: Modified Cajal's methods utilized this compound as a fixing reagent for demonstrating the Golgi apparatus in cells, showcasing its utility in early microscopy and cell biology. []* Radioactive isotope studies: The use of radioactive strontium isotopes, particularly strontium-85 (85Sr), in bone scans has provided valuable insights into bone metabolism and disease processes. This compound, due to its solubility, was explored as a potential carrier for 85Sr in these applications. []

Q14: What are some examples of cross-disciplinary applications of this compound?

A14: this compound finds applications across various scientific disciplines, including:

- Materials science: It serves as a precursor for synthesizing materials like strontium titanate, which has applications in electronics, sensors, and photocatalysis. [, ]

- Biomedical research: While strontium itself has been investigated for its potential effects on bone health, this compound research extends to understanding its interactions with biological molecules like glutathione, offering insights into its potential biocoordination chemistry and implications for biological systems. []

- Environmental science: The use of strontium isotopes in tracing environmental processes relies on the understanding of this compound's behavior in various environmental matrices. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。